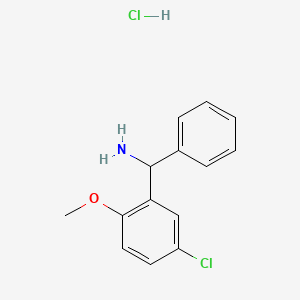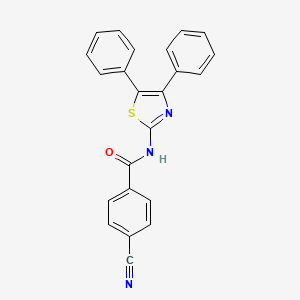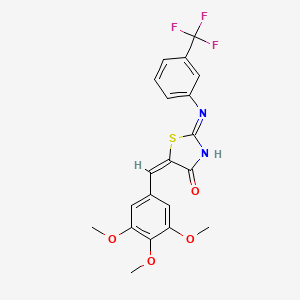
(E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiazolone derivative. Thiazolones are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and a ketone functional group. They are known for their diverse biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under controlled conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiazolone core with various substituents. The trifluoromethyl group, the amino group, and the trimethoxybenzylidene group are likely key structural features.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group might participate in reactions with electrophiles, and the carbonyl group in the thiazolone ring might be involved in nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability.Scientific Research Applications
Photodynamic Therapy Applications
Compounds with similar structural features have been synthesized and characterized for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with Schiff base derivatives have shown remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in the treatment of cancer through PDT, highlighting the potential of structurally related compounds in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activity
Further, compounds with thiazole and triazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitumor activities. These studies have indicated that such compounds possess significant biological activity against a range of microbial strains and tumor cell lines, suggesting the potential utility of the compound for developing new antimicrobial and anticancer agents. For example, nitrogen heterocycles containing trimethoxybenzylidene modifications have shown antimicrobial activity, and their cytotoxic activity has been studied on several tumor cell lines (El-Shenawy, 2016).
Synthesis of Novel Chemical Entities
The synthesis and characterization of novel compounds with potential biological activities is a crucial aspect of scientific research in drug discovery. Studies involving the synthesis of derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, for instance, provide insights into the methodologies and potential applications of similar compounds in creating new molecules with desired biological properties. These compounds have been explored for their potential as antimicrobial agents, showcasing the diverse applications of such chemical entities in addressing various biological challenges (Jadhav, Raundal, Patil, & Bobade, 2017).
Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
The study of thiazolone derivatives is a promising area of research due to their diverse biological activities. Future research might focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications.
properties
IUPAC Name |
(5E)-2-[3-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-27-14-7-11(8-15(28-2)17(14)29-3)9-16-18(26)25-19(30-16)24-13-6-4-5-12(10-13)20(21,22)23/h4-10H,1-3H3,(H,24,25,26)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPGYMQNBCMQPC-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

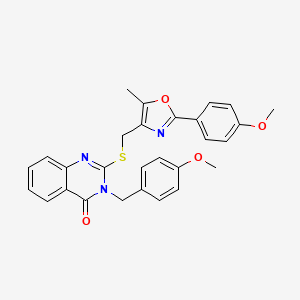
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)
![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)
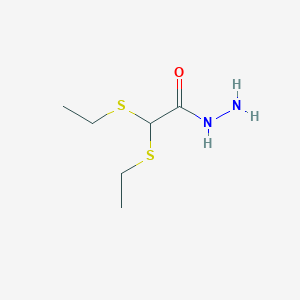
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2697358.png)
![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2697361.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)
![{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine](/img/structure/B2697367.png)
